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Compound of Interest

Compound Name: 3-Chloro-7-iodo-1H-indazole

Cat. No.: B11843697 Get Quote

Executive Summary & Structural Logic
3-Chloro-7-iodo-1H-indazole (C₇H₄ClIN₂) is a bifunctional building block. Its utility stems from

the orthogonal reactivity of the halogen substituents:

C3-Chlorine: Provides electronic modulation (electron-withdrawing) and serves as a site for

S_NAr or specific cross-coupling reactions (though less reactive than Br/I).

C7-Iodine: A highly reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings,

allowing for the introduction of solubilizing tails or pharmacophores in the "solvent-front"

region of kinase binding pockets.

Structural Numbering & Substituent Effects
The indazole ring system is numbered starting from the nitrogen atom bearing the proton (N1).

C3 Position: Substituted with Chlorine (Cl).[1]

C7 Position: Substituted with Iodine (I).[2]

Protons: The remaining aromatic protons are H4, H5, and H6.
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The synthesis typically proceeds via the electrophilic halogenation of a pre-functionalized

indazole core. The most robust pathway involves the chlorination of 7-iodo-1H-indazole using

N-chlorosuccinimide (NCS), ensuring regioselectivity at the C3 position due to the electronic

richness of the pyrazole ring.
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Figure 1: Synthetic workflow for the generation of 3-Chloro-7-iodo-1H-indazole, highlighting

the sequential introduction of halogen functionalities.

1H NMR Spectral Analysis
The 1H NMR spectrum is characterized by the loss of the H3 singlet (typically ~8.0 ppm in

unsubstituted indazoles) and the diagnostic splitting pattern of the remaining benzene ring

protons (H4, H5, H6).

Solvent: DMSO-d₆ (Recommended for solubility and minimizing NH exchange). Frequency:

400 MHz or higher.
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Predicted Chemical Shifts & Assignments[3][4][5][6][7]
Position Proton

Shift (δ,
ppm)

Multiplicity J (Hz)
Diagnostic
Notes

NH H1 13.5 - 13.8 br s -

Highly

deshielded

due to H-

bonding and

electron-

withdrawing

halogens.

Broad signal.

C4 H4 7.65 - 7.75 d ~8.0

Ortho to C3-

Cl.

Deshielded

by Cl

anisotropy.

C5 H5 7.20 - 7.30 dd / t ~7.5 - 8.0

Meta to both

halogens.

Appears as a

pseudo-triplet

(dd).

C6 H6 7.80 - 7.90 d ~7.5

Ortho to C7-I.

Significantly

deshielded by

the large

Iodine atom

(steric/anisotr

opy).

Mechanistic Insight:

H4 (vs. Indazole): The C3-Cl substituent exerts a deshielding effect on the peri-proton H4,

shifting it downfield from ~7.73 ppm (in 3-chloroindazole) to slightly higher values.
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H6 (vs. Indazole): The C7-Iodine atom is the dominant influence here. While iodine is heavy,

its proximity to H6 typically causes a downfield shift (deshielding) in the proton spectrum,

distinguishing it from the H4 doublet.

13C NMR Spectral Analysis
The 13C NMR spectrum provides the most definitive confirmation of the structure, particularly

through the C7-Iodine carbon signal, which undergoes a dramatic upfield shift due to the

"Heavy Atom Effect."

Solvent: DMSO-d₆.
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Position Carbon Shift (δ, ppm) Type
Diagnostic
Notes

C3 C-Cl 135.0 - 138.0 Quaternary

Deshielded by

Chlorine

(electronegative).

Typical range for

3-haloindazoles.

C7 C-I 75.0 - 85.0 Quaternary

Key Diagnostic.

Dramatic upfield

shift (shielding)

due to the heavy

atom effect of

Iodine.

C7a Bridge 140.0 - 142.0 Quaternary

Bridgehead

carbon adjacent

to N1.

C3a Bridge 118.0 - 120.0 Quaternary

Bridgehead

carbon adjacent

to C3.

C4 CH 120.0 - 122.0 CH Aromatic CH.

C5 CH 122.0 - 124.0 CH Aromatic CH.

C6 CH 130.0 - 132.0 CH

Aromatic CH,

adjacent to

Iodine.

Validation Check:

Look for the C7 signal < 90 ppm. If this signal is absent or appears > 110 ppm, the iodination

at C7 has failed.

Look for the C3 signal ~135+ ppm. A signal at ~134 ppm (similar to unsubstituted indazole)

suggests the C3-Cl is absent.
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Experimental Protocol: NMR Acquisition
To ensure high-fidelity data suitable for publication or regulatory submission, follow this

standardized protocol.

Sample Preparation[1][8]
Mass: Weigh 5–10 mg of the solid 3-Chloro-7-iodo-1H-indazole.

Solvent: Add 0.6 mL of DMSO-d₆ (99.8% D).

Note: CDCl₃ may be used, but indazoles often show poor solubility or broadened NH

peaks in chloroform. DMSO-d₆ sharpens the NH signal.

Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize

shimming errors.

Instrument Parameters (400 MHz)
Temperature: 298 K (25°C).

Pulse Sequence:

1H: zg30 (30° pulse angle) with 16 scans. Relaxation delay (D1) = 1.0 sec.

13C: zgpg30 (Power-gated decoupling) with 512–1024 scans. Relaxation delay (D1) = 2.0

sec.

Processing:

Apply an exponential window function (LB = 0.3 Hz for 1H, LB = 1.0 Hz for 13C) before

Fourier transform.

Reference the spectrum to the residual solvent peak (DMSO-d₆: 1H = 2.50 ppm, 13C =

39.52 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11843697?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11843697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

